molecular formula C16H11BrN2O4 B12450898 2-(4-bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

2-(4-bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B12450898
M. Wt: 375.17 g/mol
InChI Key: VZJBJPKZUITJGX-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves the reaction of 4-bromophenol with phthalic anhydride to form an intermediate compound. This intermediate is then reacted with acetic anhydride and ammonia to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenoxy group can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2-(4-bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with enzymes and receptors, modulating their activity. The isoindole moiety can also participate in various biochemical reactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
  • 2-(4-fluorophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
  • 2-(4-methylphenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Uniqueness

The uniqueness of 2-(4-bromophenoxy)-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide lies in its bromophenoxy group, which imparts distinct reactivity and properties compared to its analogs. The presence of bromine can influence the compound’s electronic structure and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H11BrN2O4

Molecular Weight

375.17 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C16H11BrN2O4/c17-10-5-7-11(8-6-10)23-9-14(20)18-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-8H,9H2,(H,18,20)

InChI Key

VZJBJPKZUITJGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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